alpha-Thevetin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

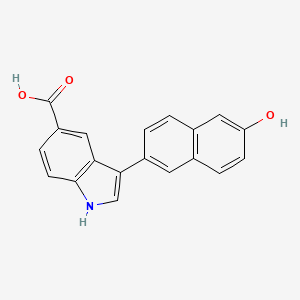

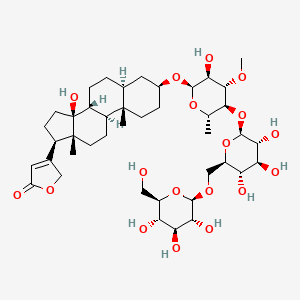

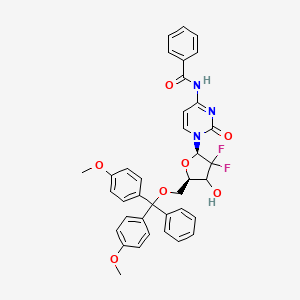

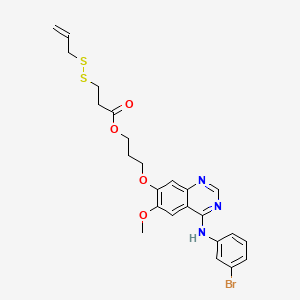

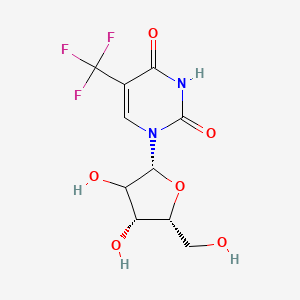

Alpha-Thevetin B is a cardiac glycoside extracted from the seeds of Thevetia peruviana, commonly known as the yellow oleander. This compound is known for its potent biological activities, particularly its effects on the cardiovascular system. It is a member of the cardenolide family, which are steroidal glycosides with significant pharmacological properties .

Vorbereitungsmethoden

Alpha-Thevetin B can be isolated from the seeds of Thevetia peruviana through various extraction and purification techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the isolation and quantification of the compound . The seeds are first subjected to accelerated solvent extraction, followed by purification using preparative HPLC. The compound can also be synthesized through chemical routes, although detailed synthetic pathways are less commonly reported in the literature.

Analyse Chemischer Reaktionen

Alpha-Thevetin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Alpha-Thevetin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of cardiac glycosides. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. The compound has also shown promise in cancer research, with studies indicating its potential use in lung, gastric, and pancreatic cancer research . Additionally, this compound is used in pharmacological studies to understand its mechanism of action and its effects on various biological pathways .

Wirkmechanismus

The mechanism of action of alpha-Thevetin B involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases intracellular sodium levels, leading to an increase in intracellular calcium levels through the sodium-calcium exchanger. This results in enhanced cardiac contractility, making it useful in the treatment of certain heart conditions .

Vergleich Mit ähnlichen Verbindungen

Alpha-Thevetin B is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique structural features that differentiate it from these compounds. For instance, this compound contains a unique trisaccharide moiety attached to its steroidal core, which influences its pharmacokinetic and pharmacodynamic properties. Other similar compounds include thevetin A and acetylthevetin B, which share structural similarities but differ in their specific biological activities and therapeutic applications .

Conclusion

This compound is a compound with significant pharmacological potential, particularly in the field of cardiovascular medicine. Its unique chemical structure and diverse biological activities make it a valuable subject of scientific research. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights into its potential therapeutic applications.

Eigenschaften

Molekularformel |

C42H66O18 |

|---|---|

Molekulargewicht |

859.0 g/mol |

IUPAC-Name |

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20-,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 |

InChI-Schlüssel |

GZVMBXDQUQRICT-HRKZKTQFSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)